

Spectroscopic Profile of 8-Azaspiro[4.5]decane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **8-Azaspiro[4.5]decane**. Due to the limited availability of public experimental spectroscopic data for the parent compound, this document presents a combination of predicted data based on its chemical structure and experimental data for the closely related analogue, 1,4-Dioxa-8-azaspiro(4.5)decane, to serve as a valuable reference.

Chemical Structure and Properties

8-Azaspiro[4.5]decane is a spirocyclic aliphatic amine. Its structure consists of a cyclopentane ring fused to a piperidine ring at the C4 position of the piperidine.

IUPAC Name: 8-azaspiro[4.5]decane[1]

Molecular Formula: C9H17N[1]

Molecular Weight: 139.24 g/mol [1]

CAS Number: 176-64-7[1]

Caption: Figure 1. Chemical Structure of 8-Azaspiro[4.5]decane



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Predicted Spectroscopic Data for 8-Azaspiro[4.5]decane

The following tables summarize the predicted spectroscopic data for **8-Azaspiro**[**4.5]decane**. These predictions are based on established principles of NMR, IR, and mass spectrometry.

Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
NH	1.0 - 3.0	Broad singlet	1H
CH₂ (piperidine, adjacent to N)	2.5 - 3.0	Triplet	4H
CH ₂ (piperidine, adjacent to spiro C)	1.4 - 1.8	Triplet	4H
CH ₂ (cyclopentane)	1.3 - 1.7	Multiplet	8H

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (δ, ppm)
Spiro C	35 - 45
C (piperidine, adjacent to N)	45 - 55
C (piperidine, adjacent to spiro C)	30 - 40
C (cyclopentane)	20 - 30

Predicted IR Spectroscopy Data



Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium, broad
C-H Stretch (sp³)	2850 - 3000	Strong
N-H Bend	1590 - 1650	Medium
C-N Stretch	1000 - 1250	Medium

Predicted Mass Spectrometry Data

m/z	Interpretation
139	[M] ⁺ (Molecular Ion)
138	[M-H]+
124	[M-CH ₃] ⁺
110	[M-C ₂ H₅] ⁺
96	[M-C ₃ H ₇] ⁺

Experimental Spectroscopic Data for 1,4-Dioxa-8-azaspiro(4.5)decane

As a reference, the following tables present the experimental spectroscopic data for the related compound, 1,4-Dioxa-8-azaspiro(4.5)decane (CAS: 177-11-7).

¹H NMR Data for 1,4-Dioxa-8-azaspiro(4.5)decane

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.95	Singlet	4H	O-CH ₂ -CH ₂ -O
2.89	Triplet	4H	CH2-N-CH2
1.72	Triplet	4H	CH2-C-CH2



Note: Data sourced from publicly available spectral databases.

¹³C NMR Data for 1.4-Dioxa-8-azaspiro(4.5)decane

Chemical Shift (δ, ppm)	Assignment
107.8	Spiro C (O-C-O)
64.2	O-CH ₂ -CH ₂ -O
45.1	CH2-N-CH2
34.9	CH2-C-CH2

Note: Data sourced from publicly available spectral databases.

Mass Spectrometry Data for 1,4-Dioxa-8-

azaspiro(4.5)decane

m/z	Relative Intensity (%)	Interpretation
143	100	[M] ⁺ (Molecular Ion)
142	50	[M-H] ⁺
112	80	[M-OCH ₃] ⁺
99	95	[M-C ₂ H ₄ O] ⁺
86	60	[M-C ₃ H ₅ O] ⁺

Note: Data sourced from publicly available spectral databases.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for an organic compound like **8-Azaspiro**[**4.5**]**decane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the



sample is fully dissolved.

- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the probe to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
- Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty salt plates or the clean ATR crystal.
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less



volatile or thermally labile compounds.[2]

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the molecular structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.



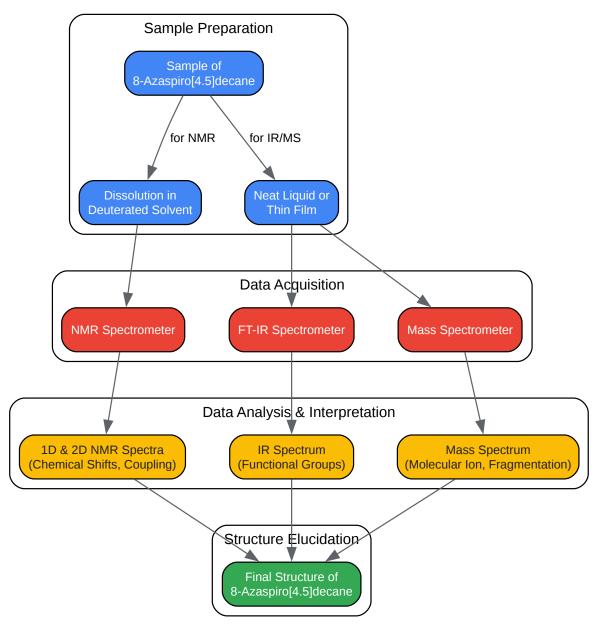


Figure 2. General Workflow for Spectroscopic Analysis

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Caption: Figure 2. General Workflow for Spectroscopic Analysis



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